molecular formula C12H11N3O B8511149 2-Ethyl-3-methyl-4-oxo-3,4-dihydro-6-quinazolinecarbonitrile

2-Ethyl-3-methyl-4-oxo-3,4-dihydro-6-quinazolinecarbonitrile

Cat. No. B8511149
M. Wt: 213.23 g/mol
InChI Key: WQUQSVZGVDFGBN-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

The substrate of 6-bromo-2-ethyl-3-methyl-3H-quinazolin-4-one (50.0 mg, 0.189 mmol), KCN (23.1 mg, 0.37 mmol), Pd (PPh3)4 (10.0 mg, 0.0094 mmol), and CuI (3.6 mg, 0.019 mmol) was added to a flask, which was flushed with N2. The solvent acetonitrile (2 ml) was added via syringe. The resulting mixture was irradiated at 170° C. for 2 hours in the SmithSynthesizer Microwave Reactor (Personal Chemistry) with vigorous agitation by a magnetic stirrer. The mixture was cooled to room temperature, diluted with ethyl acetate (5 ml), and then filtered through Celite. The filtrate was washed with water and brine, dried over anhydrous MgSO4, and concentrated by rotary evaporation. Purification was accomplished by HPLC (Gilson-215, 0.035% TFA in acetonitrile and 0.05% water as mobile phase). The product was collected and dried under reduced pressure to give 2-Ethyl-3-methyl-4-oxo-3,4-dihydro-quinazoline-6-carbonitrile (Yield 16.8 mg, 46.2%). 1H NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, J=7.30 Hz), 2.85 (q, 2H, J=14.62, 7.30 Hz), 3.54 (s, 3H), 7.68 (d, 1H, J=8.58 Hz), 7.83 (dd, 1H, J=8.58, 2.02 Hz), 8.51 (d, 1H, J=2.02 Hz). MS/M/Z calc. 213.2, Found (ESI); 214.0 (M+1)+. Retention time 2.13 minutes.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
23.1 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
3.6 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12][CH3:13])[N:6]([CH3:14])[C:5]2=[O:15].[C-:16]#[N:17].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[CH2:12]([C:7]1[N:6]([CH3:14])[C:5](=[O:15])[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([C:16]#[N:17])[CH:3]=2)[N:8]=1)[CH3:13] |f:1.2,^1:22,24,43,62|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=C2C(N(C(=NC2=CC1)CC)C)=O
Name
Quantity
23.1 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
10 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
CuI
Quantity
3.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was flushed with N2
ADDITION
Type
ADDITION
Details
The solvent acetonitrile (2 ml) was added via syringe
CUSTOM
Type
CUSTOM
Details
The resulting mixture was irradiated at 170° C. for 2 hours in the SmithSynthesizer Microwave Reactor (Personal Chemistry) with vigorous agitation by a magnetic stirrer
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (5 ml)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC2=CC=C(C=C2C(N1C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 mg
YIELD: PERCENTYIELD 46.2%
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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